6-Amino-6-deoxy-D-allose

Description

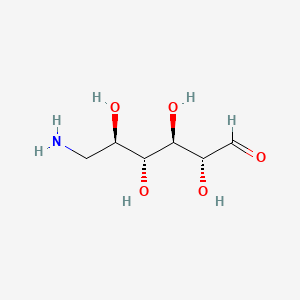

6-Amino-6-deoxy-D-allose is a monosaccharide derivative in which the hydroxyl group (-OH) at the C6 position of D-allose is replaced by an amine (-NH₂) group. Structurally, D-allose is an epimer of D-glucose at the C3 position, and its 6-deoxy variant retains the stereochemistry of the parent sugar while introducing functionalization at the terminal carbon.

Structure

3D Structure

Properties

CAS No. |

782400-70-8 |

|---|---|

Molecular Formula |

C6H13NO5 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1,7H2/t3-,4+,5-,6+/m1/s1 |

InChI Key |

HDXVFGYNQCBFKD-MOJAZDJTSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)N |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-6-deoxy-D-allose typically involves the nucleophilic displacement of a tosylate group by an amine. One common method starts with the bromination of D-allose to form 6-bromo-6-deoxy-D-allose, followed by nucleophilic substitution with an amine to yield this compound . Another approach involves the use of chiral tin (II) triflate mediated asymmetric aldol reaction and dihydroxylation using osmium tetroxide .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. scalable methods involve the use of microbial metabolism and biotechnological production techniques, leveraging enzymes such as l-rhamnose isomerase and ribose-5-phosphate isomerase to convert D-psicose to D-allose, which can then be further modified .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-6-deoxy-D-allose undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amino group to a primary amine.

Substitution: The amino group can participate in substitution reactions to form derivatives such as amides or esters.

Common Reagents and Conditions:

Oxidation: Reagents like sodium periodate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of amides or esters.

Scientific Research Applications

Biomedical Research

Antitumor Activity

Recent studies have indicated that D-allose, a related compound, exhibits significant antitumor properties. In a study involving Lewis lung carcinoma, D-allose was found to enhance the efficacy of hydroxychloroquine, an autophagy inhibitor, leading to a notable suppression of tumor growth without adverse side effects . This suggests that 6-amino-6-deoxy-D-allose may have similar therapeutic potential, warranting further investigation into its mechanisms of action against cancer cells.

Neuroprotective Effects

D-allose has also been reported to protect against post-ischemic reperfusion injury in animal models. This protective effect may be attributed to its ability to stabilize cell cycle regulators and prevent cell death during ischemic events . The neuroprotective properties of this compound could be explored in future studies, particularly in the context of neurodegenerative diseases.

Biosynthesis

Intermediate in Antibiotic Production

this compound is identified as a crucial intermediate in the biosynthesis of mycinose, which is attached to several macrolide antibiotics such as tylosin and chalcomycin . The enzymatic pathway leading to its production involves multiple enzymes, including epimerases and glycosyltransferases, which facilitate the conversion of precursor sugars into this deoxysugar. Understanding this biosynthetic pathway can aid in the development of novel antibiotics through metabolic engineering.

| Enzyme | Function | Source Organism |

|---|---|---|

| GerK1 | dTDP-4-keto-6-deoxyglucose reductase | Streptomyces bikiniensis |

| ChmJ | 3′-epimerase | Streptomyces bikiniensis |

| GerF | dTDP-4-keto-6-deoxyglucose 3-epimerase | Streptomyces bikiniensis |

Pharmaceutical Development

Potential Vaccine Candidates

The structural uniqueness of this compound makes it a candidate for incorporation into glycoconjugate vaccines. Research indicates that rare sugars can enhance the immunogenicity of vaccine candidates by modifying glycan structures on pathogens or enhancing the stability of vaccine formulations .

Chemical Synthesis and Modifications

The synthesis of this compound and its derivatives is crucial for exploring their biological activities. Recent advancements in synthetic methodologies allow for the efficient production of these sugars, which can be utilized in drug development and as biochemical tools .

Case Study 1: D-Allose in Cancer Treatment

A study demonstrated that combining D-allose with hydroxychloroquine significantly suppressed tumor growth in mouse models. The study highlighted the potential for rare sugars to enhance existing cancer therapies by targeting autophagy pathways .

Case Study 2: Mycinose Biosynthesis

Research on the biosynthetic pathway for mycinose revealed that dTDP-6-deoxy-D-allose plays a pivotal role in antibiotic production. By manipulating this pathway through genetic engineering, researchers aim to develop more effective antibiotics against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 6-Amino-6-deoxy-D-allose involves its interaction with specific enzymes and receptors. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds with various aglycones. This interaction can alter the biological activity of the resulting glycosides, enhancing their stability, solubility, and bioavailability . The compound’s amino group allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₆H₁₃NO₅

- Molecular Weight : 179.17 g/mol (calculated based on for 6-deoxy-D-allose with added NH₂ group).

- Functional Groups : Five hydroxyl groups, one primary amine.

- Stereochemistry : Retains the D-allose configuration (C2: R; C3: S; C4: R; C5: R) .

Comparative Analysis with Structurally Similar Compounds

6-Chloro-6-deoxy-D-glucose

Structural Differences :

- Functional Group : Chlorine (-Cl) replaces the C6 hydroxyl.

- Sugar Backbone : D-glucose (C4 epimer of D-allose).

Synthesis: 6-Chloro-6-deoxy-D-glucose is synthesized via halogenation reactions, often using reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS). This contrasts with 6-amino derivatives, which typically require reductive amination or nucleophilic substitution with ammonia .

6-Amino-6-deoxy-D-galactonic Acid

Structural Differences :

- Functional Group: Amino group at C4.

- Sugar Backbone : D-galactonic acid (oxidized form of D-galactose with a carboxylic acid at C1).

Synthesis: Derived from D-galactose through oxidation and subsequent amination.

Polymerization: 6-Amino-6-deoxy-D-galactonic acid derivatives polymerize into polyhydroxylated amides, which are explored for biodegradable materials and drug carriers. This contrasts with 6-amino-D-allose, which may form glycosidic linkages or react via its amine for crosslinking .

| Property | 6-Amino-6-deoxy-D-allose | 6-Amino-6-deoxy-D-galactonic Acid |

|---|---|---|

| Backbone Structure | Aldohexose (D-allose) | Carboxylic acid (D-galactonate) |

| Reactivity | Amine nucleophile | Carboxylic acid reactivity |

| Polymer Applications | Glycopolymers | Polyhydroxylated amides |

6-Deoxy-D-allose

Structural Differences :

- Lacks the C6 hydroxyl group (replaced by -H).

Physicochemical Properties :

Biological Role: D-Allose 6-phosphate, a phosphorylated derivative, participates in bacterial metabolic pathways (e.g., Escherichia coli), where it is isomerized to D-allulose-6-phosphate by ribose-5-phosphate isomerase . The amino derivative may interfere with these pathways due to its altered electronic profile.

| Property | This compound | 6-Deoxy-D-allose |

|---|---|---|

| C6 Substituent | -NH₂ | -H |

| Metabolic Relevance | Potential enzyme inhibition | Substrate in E. coli |

| Boiling Point | Higher (estimated) | 399.1°C |

Q & A

Q. How to ensure reproducibility when publishing synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.